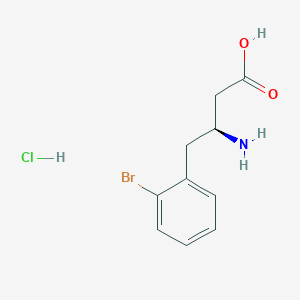

(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions. For instance, the synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3-(difluoromethyl) butanoic acid, a compound similar in structure to our compound of interest, demonstrates the intricate steps involved, including a Reformatsky-type reaction, dehydration, hydrogenation, nitration, amination, and ester hydrolysis steps (Coe, Markou, & Tatlow, 1997).

Molecular Structure Analysis

The molecular structure of compounds closely related to "(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride" can be elucidated using various spectroscopic techniques. A study on 4-amino-3(4-chlorophenyl) butanoic acid revealed its structure through FT-IR and FT-Raman spectroscopy, demonstrating the importance of vibrational spectroscopy in understanding the molecular structure (Muthu & Paulraj, 2012).

Chemical Reactions and Properties

Chemical properties, including reactions, can be inferred from studies on similar compounds. For example, the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing various moieties showed how modifications in the chemical structure could lead to different chemical behaviors and biological activities (Mickevičienė et al., 2015).

Physical Properties Analysis

The physical properties of a compound, such as solubility and melting point, are crucial for its practical applications. While specific studies on the physical properties of "(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride" were not found, research on similar compounds provides insights into methods for assessing these properties, including spectroscopic investigation and computational studies (Vanasundari et al., 2017).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, can be studied through synthetic routes and reactions with other chemicals. The synthesis of various aminobutanoic acids, including 4-amino-3phenylbutanoic acid hydrochloride and 4-amino-3-(4-chlorophenyl)butanoic acid, highlights the diverse chemical behaviors these compounds can exhibit, influenced by their functional groups and molecular structure (Vasil'eva et al., 2016).

科学的研究の応用

Crystal Engineering and Material Science

This chemical compound is also significant in crystal engineering and material science. For instance, baclofen, a derivative of γ-amino acids similar to this compound, has been studied for its properties in forming multicomponent crystals with various carboxylic acids. The research delves into the conformation and protonation properties of the baclofen moiety in these crystals, providing insights into the specific intermolecular interactions within the structures (Báthori & Kilinkissa, 2015).

Spectroscopic and Molecular Docking Studies

Furthermore, derivatives of this compound have been studied using spectroscopic methods and molecular docking evaluations. Research has been conducted on the vibrational assignments, frontier molecular orbitals, and molecular electrostatic potential of these derivatives. These studies help in understanding the electrophilic and nucleophilic reactivity of the compounds and their potential applications in materials such as nonlinear optical (NLO) materials. Molecular docking studies have also been used to assess the binding energy of these compounds with suitable proteins, indicating their potential in pharmaceutical applications (Vanasundari et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle the compound safely .

作用機序

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound may affect the formation of carbon–carbon bonds .

Result of Action

In the context of sm cross-coupling reactions, the compound may facilitate the formation of carbon–carbon bonds .

特性

IUPAC Name |

(3S)-3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWDUSDZVLBMMD-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)

![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)

![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2483709.png)

![N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2483711.png)

![3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2483718.png)